molecular formula C15H13Cl3N2O3S B2517553 3-Chloro-4-((1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 2034364-72-0

3-Chloro-4-((1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No. B2517553
CAS RN: 2034364-72-0
M. Wt: 407.69
InChI Key: LGIFBOHJBATBCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-Chloro-4-((1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a chemical that likely exhibits significant biological activity given its structural features. The presence of a sulfonyl group attached to a pyrrolidine ring, as well as multiple chloro substituents on the aromatic rings, suggests potential for interaction with biological targets. Compounds with similar structures have been studied for their roles as calcium channel blockers and in the treatment of various diseases, including gastric acid-related conditions .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the use of chiral HPLC for enantiomer separation, as seen in the synthesis of a diltiazem analogue . Another related compound, 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, was synthesized through a modified scheme that included N-oxidation, one-pot synthesis, oxidation, and chlorination steps, with a focus on green chemistry metrics . These methods could potentially be adapted for the synthesis of 3-Chloro-4-((1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For instance, the crystal structure of 4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine was analyzed, revealing a three-dimensional network stabilized by π–π interactions and specific dihedral angles between the rings . Similarly, the structure of 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide showed a significant dihedral angle between the pyridine rings and specific hydrogen bonding patterns . These findings provide insight into how the molecular structure of 3-Chloro-4-((1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine might be analyzed and understood.

Chemical Reactions Analysis

The reactivity of the sulfonyl and chloro groups in related compounds has been explored in various chemical reactions. Pyridinium sulfonate chlorochromate (PSCC) has been used as an oxidizing agent for alcohols to yield carbonyl compounds . This suggests that the sulfonyl group in the compound of interest may also participate in oxidation reactions. Additionally, the presence of chloro substituents could make the compound amenable to nucleophilic substitution reactions, as seen in the synthesis of chlor-antraniliprole intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been characterized, revealing insights into their behavior. For example, the sulfonated 1,3-bis(4-pyridyl)propane compound exhibited zwitterionic properties and strong intermolecular hydrogen bonding . These properties could influence the solubility, stability, and reactivity of 3-Chloro-4-((1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine, affecting its potential applications in pharmaceuticals or as a chemical reagent.

Scientific Research Applications

Synthesis of Pyrrolidines and Tetrahydropyridine Derivatives

Researchers have developed new synthetic routes to pyrrolidines, leveraging reactions of γ-halocarbanions with imines, mimicking a 1,3-dipolar cycloaddition process. This methodology provides an efficient approach to substituted pyrrolidines, which are crucial scaffolds in many biologically active compounds (Mąkosza & Judka, 2005). Additionally, sulfonated tetrahydropyridine derivatives have been synthesized through a radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates, offering a catalyst-free method to obtain these derivatives in moderate to good yields (An & Wu, 2017).

Advanced Materials Synthesis

The creation of advanced materials, such as magnetically separable graphene oxide anchored with sulfonic acid, showcases the application of sulfonamide derivatives in catalysis. This particular material demonstrated high catalytic activity for the synthesis of pyrazolopyridine derivatives, highlighting the potential of such compounds in enhancing the efficiency and recyclability of catalysts (Zhang et al., 2016).

Organic Synthesis and Medicinal Chemistry Applications

The synthesis of sulfonamides based on dihydropyridine and pyrrolopyridine frameworks has been explored, providing new routes to compounds that may have medicinal chemistry applications. These synthetic protocols enable the preparation of complex molecules containing sulfonamide groups, which are prevalent in many drugs and biologically active molecules (Ikaunieks, Björkling, & Loža, 2015).

Catalysis and Oxidation Processes

The research also includes the development of novel catalysts, such as oxo-rhenium complexes, for the efficient and selective oxidation of alcohols. These catalyst systems demonstrate the potential of using sulfoxide as an oxidant agent, providing a green and efficient pathway for the transformation of alcohols to aldehydes and ketones without further oxidation to acids (Sousa et al., 2013).

properties

IUPAC Name

3-chloro-4-[1-(2,5-dichlorophenyl)sulfonylpyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl3N2O3S/c16-10-1-2-12(17)15(7-10)24(21,22)20-6-4-11(9-20)23-14-3-5-19-8-13(14)18/h1-3,5,7-8,11H,4,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIFBOHJBATBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-((1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.